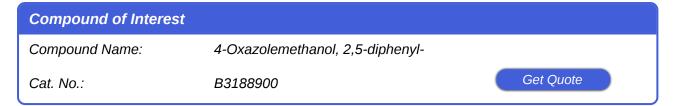


A Comparative Spectroscopic Guide to 4-Oxazolemethanol, 2,5-diphenyl- and Its Analogs

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For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed spectroscopic comparison of **4-Oxazolemethanol**, **2,5-diphenyl-** with key structural analogs. Due to the limited availability of direct experimental data for **4-Oxazolemethanol**, **2,5-diphenyl-**, this guide utilizes comprehensive spectroscopic data from its parent compound, 2,5-diphenyloxazole, and the substituted analog, 2-methyl-4,5-diphenyloxazole, to provide a robust comparative analysis. This approach allows for an insightful prediction of the spectroscopic properties of the target compound and highlights the influence of substituents on the oxazole core.

Spectroscopic Data Comparison

The following tables summarize the key spectroscopic data for 2,5-diphenyloxazole and available data for 2-methyl-4,5-diphenyloxazole. These values serve as a benchmark for predicting the spectral characteristics of **4-Oxazolemethanol**, **2,5-diphenyl-**.

Table 1: ¹H NMR Spectroscopic Data



Compound	Solvent	Chemical Shift (δ) ppm
2,5-diphenyloxazole	CDCl₃	8.11 (m, 2H), 7.71 (m, 2H), 7.50-7.30 (m, 7H)[1]
4-Oxazolemethanol, 2,5- diphenyl- (Predicted)	CDCl₃	Phenyl protons expected in the range of 7.3-8.2 ppm. A singlet for the CH ₂ group is anticipated around 4.5-5.0 ppm, and a broad singlet for the OH proton, the position of which is concentrationdependent.

Table 2: 13C NMR Spectroscopic Data

Compound	Solvent	Chemical Shift (δ) ppm
2-methyl-4,5-diphenyl-4,5- dihydrooxazole		165.2, 142.3, 137.8, 128.8, 128.5, 128.3, 128.2, 127.9, 127.2, 85.3, 78.5, 14.2[2]
4-Oxazolemethanol, 2,5- diphenyl- (Predicted)	CDCl₃	Phenyl carbons are expected in the aromatic region (120-140 ppm). The oxazole ring carbons would appear between 120-165 ppm. The methylene carbon (CH ₂ OH) is predicted to be in the 55-65 ppm range.

Table 3: Infrared (IR) Spectroscopy Data



Compound	Sample Phase	Key Absorptions (cm ⁻¹)
2,5-diphenyloxazole	KBr disc	3100-3000 (C-H aromatic), 1610, 1550, 1490 (C=C and C=N stretching), ~1070 (C-O-C stretching)[3][4]
4-Oxazolemethanol, 2,5- diphenyl- (Predicted)	KBr disc	In addition to the absorptions seen for 2,5-diphenyloxazole, a broad O-H stretching band is expected around 3400-3200 cm ⁻¹ and a C-O stretching band around 1050-1150 cm ⁻¹ .

Table 4: Mass Spectrometry Data

Compound	Ionization Method	Key m/z values
2,5-diphenyloxazole	Electron Ionization (EI)	221 (M+), 165, 105, 77[5][6]
2-methyl-4,5-diphenyloxazole	Electron Ionization (EI)	235 (M+), 105, 77[7]
4-Oxazolemethanol, 2,5- diphenyl- (Predicted)	Electron Ionization (EI)	The molecular ion (M+) is expected at m/z 251. Fragmentation may involve the loss of H ₂ O (m/z 233) and the formyl radical (CHO) from the hydroxymethyl group, as well as characteristic fragments of the diphenyl oxazole core.

Table 5: UV-Vis Spectroscopy Data



Compound	Solvent	λmax (nm)
2,5-diphenyloxazole	Dichloromethane	~320
4-Oxazolemethanol, 2,5- diphenyl- (Predicted)	Methanol/Ethanol	A similar λ max to 2,5-diphenyloxazole is expected, possibly with a slight solvatochromic shift. The primary absorption would be due to the π - π * transitions of the conjugated diphenyloxazole system.

Experimental Protocols

The data presented in this guide are compiled from various sources. Standard experimental protocols for each spectroscopic technique are outlined below.

Nuclear Magnetic Resonance (NMR) Spectroscopy

- Instrument: A high-field NMR spectrometer (e.g., 400 MHz or higher).
- Sample Preparation: Approximately 5-10 mg of the compound is dissolved in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆).
- ¹H NMR: Standard proton spectra are acquired with a sufficient number of scans to obtain a good signal-to-noise ratio. Chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard (0.00 ppm).
- ¹³C NMR: Carbon spectra are typically acquired using a proton-decoupled pulse sequence. Chemical shifts are reported in ppm relative to the solvent peak (e.g., CDCl₃ at 77.16 ppm).

Infrared (IR) Spectroscopy

- Instrument: A Fourier-Transform Infrared (FTIR) spectrometer.
- Sample Preparation: For solid samples, a KBr pellet is prepared by grinding a small amount of the compound with dry potassium bromide and pressing the mixture into a thin disk.



Alternatively, a thin film can be cast from a volatile solvent.

• Data Acquisition: The spectrum is recorded over the mid-IR range (typically 4000-400 cm⁻¹).

Mass Spectrometry (MS)

- Instrument: A mass spectrometer, often coupled with a gas chromatograph (GC-MS) or a direct insertion probe.
- Ionization: Electron Ionization (EI) is a common method for generating molecular ions and characteristic fragment ions.
- Data Acquisition: The mass-to-charge ratio (m/z) of the ions is measured. The relative abundance of each ion is plotted to generate a mass spectrum.

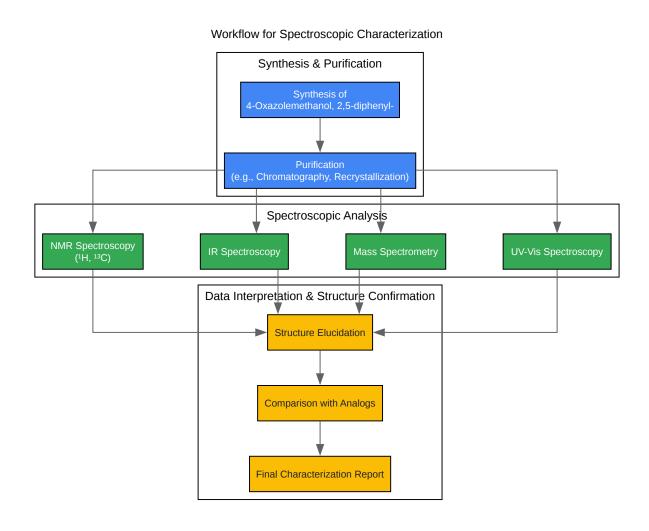
UV-Visible (UV-Vis) Spectroscopy

- Instrument: A UV-Vis spectrophotometer.
- Sample Preparation: A dilute solution of the compound is prepared in a UV-transparent solvent (e.g., ethanol, methanol, dichloromethane). The concentration is adjusted to obtain an absorbance reading between 0.1 and 1.0.
- Data Acquisition: The absorbance is measured over a range of wavelengths (typically 200-800 nm). The wavelength of maximum absorbance (λmax) is reported.

Visualizing the Spectroscopic Workflow

The following diagram illustrates a typical workflow for the comprehensive spectroscopic characterization of a novel organic compound like **4-Oxazolemethanol**, **2,5-diphenyl-**.





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Caption: A logical workflow for the synthesis, purification, and spectroscopic characterization of an organic compound.

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References

- 1. 2,5-Diphenyloxazole(92-71-7) 1H NMR [m.chemicalbook.com]
- 2. spectrabase.com [spectrabase.com]
- 3. Oxazole, 2,5-diphenyl- [webbook.nist.gov]
- 4. 2,5-Diphenyloxazole(92-71-7) IR Spectrum [m.chemicalbook.com]
- 5. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 6. Oxazole, 2,5-diphenyl- [webbook.nist.gov]
- 7. Oxazole, 2-methyl-4,5-diphenyl- [webbook.nist.gov]
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